molecular formula C8H5NOS B12115388 Thieno[3,2-b]pyridine-5-carbaldehyde

Thieno[3,2-b]pyridine-5-carbaldehyde

Cat. No.: B12115388
M. Wt: 163.20 g/mol
InChI Key: CUGUZHHUEHTIIK-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thioxopyridine-3-carbonitrile with appropriate aldehydes under basic conditions . Another approach includes the Gewald reaction, which involves the condensation of ketones with cyanoacetic acid derivatives and sulfur in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ high-throughput techniques and advanced catalysts to improve yield and efficiency. For instance, the use of high surface area or nanosized magnesium oxide as a catalyst in ethanol has been reported to enhance the synthesis of thieno[3,2-b]pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

Scientific Research Applications

Properties

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[3,2-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H

InChI Key

CUGUZHHUEHTIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1C=O

Origin of Product

United States

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